tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
Description
tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is a brominated oxazole derivative with a tert-butyl ester group. The compound features a 1,3-oxazole core substituted at the 2-position with a bromomethyl (-CH₂Br) group and at the 4-position with a carboxylate ester (-COO-tert-butyl). This structure combines the electron-withdrawing properties of the oxazole ring with the steric bulk of the tert-butyl group, enhancing stability against hydrolysis compared to simpler alkyl esters . The bromomethyl group serves as a reactive handle for further functionalization, making the compound valuable in pharmaceutical and agrochemical synthesis as an intermediate in cross-coupling reactions or nucleophilic substitutions.
Molecular Formula: C₉H₁₂BrNO₃ Molecular Weight: ~262.1 g/mol Key Features:
- Steric protection: The tert-butyl ester resists hydrolysis under acidic or basic conditions.
- Reactivity: Bromomethyl group enables alkylation or substitution reactions.
Properties
IUPAC Name |
tert-butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)6-5-13-7(4-10)11-6/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVULLLZBCDDFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=COC(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575328 | |
| Record name | tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87027-39-2 | |
| Record name | tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate typically involves the bromination of 4-Oxazolecarboxylic acid followed by esterification with 1,1-dimethylethanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolecarboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Substitution Reactions: Formation of azides or thiocyanates.
Oxidation Reactions: Formation of oxazolecarboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and reactivity differences between tert-butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate and analogous compounds:
Crystallographic and Physicochemical Properties
- In contrast, ethyl esters like ethyl 1H-1,2,3-triazole-4-carboxylate () lack bulky groups, leading to lower melting points and higher solubility in polar solvents .
Biological Activity
Tert-butyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an oxazole ring, a bromomethyl group, and a tert-butyl ester. Its molecular formula is , and it has a molecular weight of approximately 236.07 g/mol. The oxazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition zones in comparison to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 8 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
These findings highlight the potential of this compound as an anticancer agent.
The biological activity of this compound can be attributed to its structural features. The oxazole ring facilitates interactions with biological macromolecules through hydrogen bonding and π-π stacking interactions. Additionally, the bromomethyl group may enhance reactivity towards nucleophiles in biological systems, potentially leading to enzyme inhibition or receptor modulation.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various oxazole derivatives, including this compound. The results demonstrated that this compound outperformed traditional antibiotics against resistant strains of bacteria .
- Cancer Cell Inhibition : Another study focused on the anticancer effects of oxazole derivatives on breast cancer cells. This compound was found to induce apoptosis through the activation of caspase pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
